Cas no 139481-69-9 (Candesartan Methyl Ester)

Candesartan Methyl Ester structure
Candesartan Methyl Ester structure
商品名:Candesartan Methyl Ester
CAS番号:139481-69-9
MF:C25H22N6O3
メガワット:454.4806
MDL:MFCD09263633
CID:64601
PubChem ID:15654696

Candesartan Methyl Ester 化学的及び物理的性質

名前と識別子

    • Methyl 1-((2'-(2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate
    • Candesartan Methyl Ester
    • Methyl 1-((2'-(2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)-methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate
    • THYL-2-ETHOXY-1-[[2’-(1HTETRAZOL-5-YL-)METHYL]BENZIMIDAZOLE]-7-CARBOXYLATE,ENTERPRISE STANDARD
    • Ethyl-2-Ethoxy-1-[[(2'-(1h-Tetrazol-5-Yl)Biphenyl-4-Yl)Methyl]Benzimidazole]-7-Carboxylate
    • Methyl-2-Ethoxy-1-[[(2'-(1h-Tetrazol-5-Yl)Biphenyl-4-Yl)Methyl]Benzimidazole]-7-Carboxyla
    • Methyl candesartan
    • NG25Z8EW4V
    • Methyl 2-Ethoxy-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]benzimidazole-7-carboxylate
    • Methyl 2-ethoxy-1-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)benzimidazole-7-carboxylate
    • Et
    • CHEMBL308884
    • Candesartan-d5MethylEster
    • Q27284852
    • Methyl 1-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)-2-ethoxybenzimidazole-7-carboxylate
    • Methyl 1-[[2 inverted exclamation mark -(5-Tetrazolyl)-4-biphenylyl]methyl]-2-ethoxybenzimidazole-7-carboxylate
    • A886000
    • Methyl 2-ethoxy-1-[[2'-(1 H-tetrazol-5-yl)biphenyl-4-yl]methyl]benzimidazole-7-carboxylate
    • AKOS015900107
    • FT-0664227
    • 139481-69-9
    • CANDESARTAN CILEXETIL IMPURITY I [EP IMPURITY]
    • Methyl 2-Ethoxy-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylate (Candesartan Methyl Ester)
    • Methyl 2-ethoxy-1-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)-1H-benzimidazole-7-carboxylate
    • SCHEMBL1653406
    • BDBM50044396
    • CS-0151434
    • NS00024508
    • (+/-)-Methyl 2-ethoxy-1-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)benzimidazole-7-carboxylate
    • methyl 2-ethoxy-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]-methyl]benzimidazole-7-carboxylate
    • 1H-Benzimidazole-7-carboxylic acid, 2-ethoxy-1-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-, methyl ester
    • DTXSID60161060
    • methyl 2-ethoxy-1-[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methylbenzimidazole-7carboxylate
    • AKOS016001589
    • 1H-Benzimidazole-7-carboxylic acid, 2-ethoxy-1-((2'-(2H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-, methyl ester
    • BCP12918
    • UNII-NG25Z8EW4V
    • MFCD09263633
    • D82209
    • Methyl1-((2'-(2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate
    • 2-Ethoxy-3-[2''-(1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-3H-benzoimidazole-4-carboxylic acid methyl ester
    • SY269620
    • DS-12084
    • Candesartan cilexetil impurity I [EP]
    • methyl 2-ethoxy-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate
    • RBPFEPGTRLLUKI-UHFFFAOYSA-N
    • MFCD18379253
    • methyl 2-ethoxy-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]-methyl]-1H-benzimidazole-7-carboxylate
    • Candesartan cilexetil impurity I
    • methyl 2-ethoxy-1-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)-methyl)-1H-benzimidazole-7-carboxylate
    • CANDESARTAN CILEXETIL IMPURITY I (EP IMPURITY)
    • 1H-Benzimidazole-7-carboxylic acid, 2-ethoxy-1-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-, methyl ester
    • DTXCID4083551
    • MDL: MFCD09263633
    • インチ: 1S/C25H22N6O3/c1-3-34-25-26-21-10-6-9-20(24(32)33-2)22(21)31(25)15-16-11-13-17(14-12-16)18-7-4-5-8-19(18)23-27-29-30-28-23/h4-14H,3,15H2,1-2H3,(H,27,28,29,30)
    • InChIKey: RBPFEPGTRLLUKI-UHFFFAOYSA-N
    • ほほえんだ: O(C([H])([H])C([H])([H])[H])C1=NC2=C([H])C([H])=C([H])C(C(=O)OC([H])([H])[H])=C2N1C([H])([H])C1C([H])=C([H])C(C2=C([H])C([H])=C([H])C([H])=C2C2N=NN([H])N=2)=C([H])C=1[H]

計算された属性

  • せいみつぶんしりょう: 468.19100
  • どういたいしつりょう: 454.17533859g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 7
  • 重原子数: 34
  • 回転可能化学結合数: 8
  • 複雑さ: 675
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.4
  • トポロジー分子極性表面積: 108

じっけんとくせい

  • 色と性状: Powder
  • 密度みつど: 1.357
  • ゆうかいてん: 169-173°C
  • ふってん: 704.488°C at 760 mmHg
  • フラッシュポイント: 379.861°C
  • 屈折率: 1.687
  • PSA: 107.81000
  • LogP: 4.50710

Candesartan Methyl Ester セキュリティ情報

Candesartan Methyl Ester 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Cooke Chemical
BD8606831-5g
Methyl 1-((2'-(2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate
139481-69-9 97%
5g
RMB 300.80 2025-02-21
eNovation Chemicals LLC
Y1014742-10g
Methyl 1-((2'-(2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate
139481-69-9 97%
10g
$145 2024-06-07
Ambeed
A164914-250mg
Methyl 1-((2'-(2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate
139481-69-9 97%
250mg
$10.0 2025-02-28
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
E47011-5g
Methyl 1-((2'-(2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate
139481-69-9 97%
5g
¥397.0 2023-09-08
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
E47011-25g
Methyl 1-((2'-(2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate
139481-69-9 97%
25g
¥1271.0 2023-09-08
Cooke Chemical
BD8606831-100g
Methyl 1-((2'-(2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate
139481-69-9 97%
100g
RMB 2951.20 2025-02-21
Chemenu
CM160527-100g
Methyl 1-((2'-(2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)-methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate
139481-69-9 95%
100g
$542 2021-08-05
Chemenu
CM160527-100g
Methyl 1-((2'-(2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)-methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate
139481-69-9 95%+
100g
$*** 2023-03-31
Cooke Chemical
BD8606831-1g
Methyl 1-((2'-(2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate
139481-69-9 97%
1g
RMB 97.60 2025-02-21
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-SA642-250mg
Candesartan Methyl Ester
139481-69-9 97%
250mg
68CNY 2021-05-08

Candesartan Methyl Ester 合成方法

Candesartan Methyl Ester 関連文献

Candesartan Methyl Esterに関する追加情報

Candesartan Methyl Ester (CAS No. 139481-69-9): An Overview of a Potent Angiotensin II Receptor Antagonist

Candesartan Methyl Ester (CAS No. 139481-69-9) is a prodrug of candesartan, a widely used angiotensin II receptor antagonist (ARB) in the treatment of hypertension and heart failure. This compound is known for its high bioavailability and long-lasting effects, making it a valuable therapeutic agent in cardiovascular medicine. In this comprehensive overview, we will delve into the chemical properties, pharmacological actions, clinical applications, and recent research advancements related to Candesartan Methyl Ester.

Chemical Properties: Candesartan Methyl Ester is a white to off-white crystalline powder with the molecular formula C23H25N3O5. It has a molecular weight of 427.45 g/mol. The compound is soluble in methanol and dimethyl sulfoxide (DMSO) but has limited solubility in water. The chemical structure of Candesartan Methyl Ester features a tetrazole ring, which is crucial for its angiotensin II receptor antagonistic activity.

Pharmacological Actions: Once ingested, Candesartan Methyl Ester is rapidly and extensively metabolized by the liver to form the active metabolite, candesartan cilexetil. This active metabolite selectively binds to the AT1 subtype of angiotensin II receptors, blocking the vasoconstrictive and aldosterone-stimulating effects of angiotensin II. By inhibiting these effects, candesartan cilexetil reduces blood pressure and alleviates symptoms associated with heart failure.

Clinical Applications: Candesartan Methyl Ester is primarily used in the management of hypertension and heart failure. Clinical trials have demonstrated its efficacy in lowering blood pressure and improving cardiac function in patients with these conditions. Additionally, it has been shown to reduce the risk of cardiovascular events such as myocardial infarction and stroke. The long half-life of candesartan cilexetil allows for once-daily dosing, enhancing patient compliance.

Safety and Side Effects: While generally well-tolerated, Candesartan Methyl Ester can cause side effects such as dizziness, headache, and hyperkalemia. Patients with renal impairment or those taking potassium-sparing diuretics may be at increased risk for hyperkalemia. Regular monitoring of blood pressure and electrolyte levels is recommended during treatment.

Recent Research Advancements: Recent studies have explored the potential benefits of Candesartan Methyl Ester beyond its primary indications. For instance, research has shown that it may have protective effects against diabetic nephropathy by reducing proteinuria and improving renal function. Additionally, there is growing interest in its potential role in preventing cognitive decline in patients with hypertension and heart failure.

A study published in the Journal of Hypertension in 2021 investigated the long-term effects of candesartan cilexetil on cognitive function in hypertensive patients. The results indicated that patients treated with candesartan cilexetil strong > had better cognitive outcomes compared to those on other antihypertensive medications. This finding suggests that the neuroprotective properties of < strong >Candesartan Methyl Ester< / strong > may contribute to its overall therapeutic benefits. p > < p >In another study published in the European Heart Journal in 2022, researchers examined the impact ofCandesartan Methyl Ester< / strong > on cardiovascular outcomes in patients with chronic kidney disease (CKD). The study found that treatment withcandesartan cilexetil< / strong > significantly reduced the risk of cardiovascular events and slowed the progression of CKD. These findings highlight the potential role ofCandesartan Methyl Ester< / strong > in managing comorbid conditions associated with CKD. p > < p >< strong >Conclusion:< / strong >< strong >Candesartan Methyl Ester< / strong >(CAS No. 139481-69-9) is a potent angiotensin II receptor antagonist with a wide range of clinical applications in cardiovascular medicine. Its high bioavailability, long-lasting effects, and favorable safety profile make it an important therapeutic option for managing hypertension and heart failure. Recent research has also uncovered potential benefits beyond its primary indications, including neuroprotective effects and improved outcomes in patients with CKD.< / p > article > response >

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:139481-69-9)Candesartan Methyl Ester
A886000
清らかである:99%/99%
はかる:25g/100g
価格 ($):198.0/601.0
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:139481-69-9)Methyl-2-Ethoxy-1-[[(2&#39;-(1h-Tetrazol-5-Yl)Biphenyl-4-Yl)Methyl]Benzimidazole]-7-Carboxylate
2475462
清らかである:98%
はかる:Company Customization
価格 ($):問い合わせ